Ipatasertib - 1001264-89-6

Ipatasertib

Catalog Number: EVT-252987
CAS Number: 1001264-89-6
Molecular Formula: C₂₄H₃₂ClN₅O₂
Molecular Weight: 458 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ipatasertib (GDC-0068) is a potent, highly selective, small-molecule inhibitor of protein kinase B (AKT) [, , , , , , ]. It is classified as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of AKT, preventing its activation [, ]. Ipatasertib exhibits activity against all three isoforms of AKT (AKT1, AKT2, and AKT3) [, , ].

In scientific research, Ipatasertib serves as a valuable tool for investigating the role of the AKT signaling pathway in various cellular processes, including cell growth, proliferation, survival, and metabolism []. Its high selectivity for AKT makes it an ideal candidate for studying the specific contributions of this kinase in complex biological systems [, ].

Synthesis Analysis

The synthesis of Ipatasertib involves a convergent coupling of two chiral components: a trans-substituted cyclopentylpyrimidine and a β2-amino acid [].

  • Cyclopentylpyrimidine Synthesis: The synthesis of this fragment begins with the enzymatic resolution of a simple triester to establish the methyl stereocenter []. Subsequent steps involve asymmetric reduction to install the hydroxyl group, carbonylative esterification, and Dieckmann cyclization to form the cyclopentane ring [].
  • β2-Amino Acid Synthesis: This fragment is synthesized using an asymmetric aminomethylation (Mannich) reaction [].
  • Final Coupling: The two chiral fragments are coupled through a three-stage process, culminating in the formation of Ipatasertib, which is isolated as a stable mono-hydrochloride salt [].

An alternative synthesis utilizes an asymmetric hydrogenation strategy to install the stereogenic center in the β2-amino acid fragment []. This approach employs a ruthenium catalyst with a chiral BINAP ligand and achieves high enantioselectivity [].

Molecular Structure Analysis

The molecular formula of Ipatasertib is not consistently reported across the provided abstracts. The molecular weight is also not explicitly stated. Structural information derived from the synthesis descriptions suggests a complex molecule containing a cyclopentylpyrimidine moiety linked to a β2-amino acid unit [, ].

Mechanism of Action

Ipatasertib exerts its biological effects by inhibiting the activity of the AKT kinase, a central player in the PI3K/AKT/mTOR signaling pathway [, , , , ]. This pathway regulates crucial cellular processes, including cell growth, proliferation, survival, metabolism, and angiogenesis [, ].

At the molecular level, Ipatasertib binds to the ATP-binding pocket of AKT, preventing ATP from binding and thus inhibiting AKT phosphorylation [, , , ]. This inhibition results in downstream suppression of several effector molecules, including PRAS40, GSK3β, and mTOR, ultimately leading to reduced cell growth, proliferation, and survival [].

Studies have shown that Ipatasertib preferentially targets cells with an activated AKT pathway, making it a potentially valuable therapeutic agent for various cancers [, , , , ].

Applications
  • Investigating AKT Signaling: Ipatasertib serves as a powerful tool to dissect the role of AKT in diverse cellular processes, including cell proliferation, survival, metabolism, and drug resistance [, , , , , ].
  • Cancer Research: Ipatasertib is extensively studied in preclinical and clinical settings for various cancers, including breast, prostate, gastric, and brain cancers [, , , , , , , , , , , , , , , , , , ]. Its ability to inhibit AKT signaling, particularly in tumors with pathway activation, makes it a promising therapeutic candidate [, , , , ].
  • Combination Therapies: Researchers are exploring Ipatasertib in combination with other anticancer agents, including chemotherapy, hormonal therapy, and immunotherapy [, , , , , , , , , , , , , ].
  • Biomarker Development: Ipatasertib's efficacy appears to be linked to specific genetic alterations, such as PTEN loss, PIK3CA mutations, and AKT1 amplification, prompting its investigation as a companion diagnostic tool [, , , , , , , , , , , , ].
Future Directions
  • Optimizing Treatment Strategies: Research should focus on identifying optimal combinations of Ipatasertib with other therapies, including chemotherapy, targeted agents, and immunotherapy, to maximize efficacy and minimize toxicity [, , , , , , , , , , , , , ].
  • Overcoming Resistance: Understanding and overcoming resistance mechanisms to Ipatasertib is crucial for its long-term success as a therapeutic agent [, ].
  • Developing Predictive Biomarkers: Further research should validate and refine biomarkers to accurately identify patients most likely to benefit from Ipatasertib treatment [, , , , , , , , , , , , ].
  • Expanding Clinical Applications: Investigating the therapeutic potential of Ipatasertib in other cancer types beyond the currently studied indications is warranted [].

M1 (G-037720)

Compound Description: M1 (G-037720) is a major metabolite of Ipatasertib, formed through CYP3A4-mediated N-dealkylation. [] While M1 exhibits some activity, it is considered less potent than Ipatasertib. [, ]

Relevance: As the primary metabolite of Ipatasertib, M1's pharmacokinetic properties are essential in understanding Ipatasertib's overall disposition within the body. Studies have shown that M1 exposure can be altered by co-administration of drugs like Itraconazole and Abiraterone, impacting Ipatasertib's clearance and efficacy. [, ]

Itraconazole

Compound Description: Itraconazole is a potent inhibitor of CYP3A4 and P-gp. [] It is primarily used as an antifungal agent.

Relevance: Itraconazole's strong inhibition of CYP3A4 makes it a valuable tool in studying Ipatasertib's metabolism. Studies have demonstrated that Itraconazole significantly increases Ipatasertib exposure by inhibiting its metabolism via CYP3A4, highlighting the enzyme's importance in Ipatasertib's clearance. []

Abiraterone

Compound Description: Abiraterone is a CYP17 inhibitor used in treating metastatic castration-resistant prostate cancer (mCRPC). []

Relevance: Abiraterone's co-administration with Ipatasertib has been investigated for potential synergistic effects in treating mCRPC, particularly in patients with PTEN loss. [, , ] Studies show Abiraterone can increase Ipatasertib and M1 exposure, potentially impacting efficacy and requiring dose adjustments. [, ]

Darolutamide

Compound Description: Darolutamide is an androgen receptor (AR) inhibitor approved for treating non-metastatic castration-resistant prostate cancer (nmCRPC). []

Relevance: Similar to Abiraterone, Darolutamide's co-administration with Ipatasertib is being investigated for potential synergistic effects in mCRPC. [, , ] Studies suggest the combination is generally well-tolerated, with potential for efficacy in patients with PI3K pathway alterations. [] Pharmacokinetic studies indicate a mild and clinically insignificant reduction in Ipatasertib exposure when combined with Darolutamide. []

Paclitaxel

Compound Description: Paclitaxel is a chemotherapy drug commonly used in treating various cancers, including breast cancer. [, , , , ]

Relevance: Preclinical and clinical studies have explored the combination of Ipatasertib with Paclitaxel in treating triple-negative breast cancer (TNBC). [, , , ] The rationale lies in the potential for Ipatasertib to enhance Paclitaxel's efficacy, particularly in tumors with PI3K/AKT pathway activation.

Atezolizumab

Compound Description: Atezolizumab is an anti-PD-L1 immune checkpoint inhibitor used in various cancer treatments. [, , , ]

Relevance: The combination of Ipatasertib with Atezolizumab, often alongside chemotherapy like Paclitaxel or Capecitabine, is under investigation for treating TNBC and glioblastoma. [, , , ] The rationale lies in the potential for Ipatasertib to enhance the efficacy of immune checkpoint blockade.

Capecitabine

Compound Description: Capecitabine is an oral chemotherapy drug often used in combination with other treatments. [, ]

Relevance: Similar to Paclitaxel, the combination of Ipatasertib, Capecitabine, and Atezolizumab has been studied in metastatic TNBC. [, ] The addition of Ipatasertib aims to improve outcomes in this aggressive cancer subtype.

Rucaparib

Compound Description: Rucaparib is a PARP inhibitor used in treating certain cancers, including ovarian and prostate cancer. []

Temozolomide (TMZ)

Compound Description: Temozolomide (TMZ) is an oral chemotherapy drug commonly used in treating glioblastoma. [, ]

Relevance: Preclinical studies suggest a potential synergistic effect between Ipatasertib and TMZ in treating IDH-mutated glioblastoma, where the combination induced significant ferroptotic cell death. []

Properties

CAS Number

1001264-89-6

Product Name

Ipatasertib

IUPAC Name

(2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one

Molecular Formula

C₂₄H₃₂ClN₅O₂

Molecular Weight

458 g/mol

InChI

InChI=1S/C24H32ClN5O2/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3/t16-,19-,20-/m1/s1

InChI Key

GRZXWCHAXNAUHY-NSISKUIASA-N

SMILES

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O

Synonyms

2-(4-chlorophenyl)-1-(4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one
GDC-0068
GDC0068
ipataserti

Canonical SMILES

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O

Isomeric SMILES

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.